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Methyl picolinimidate

Cat. No.: B7884536
M. Wt: 152.15 g/mol
InChI Key: UKYIJEKYLWQGBN-UHFFFAOYSA-N
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Description

Historical Trajectories in Picolinimidate Chemistry

The chemistry of imidates, the class of compounds to which methyl picolinimidate belongs, has a rich history rooted in the late 19th century with the discovery of the Pinner reaction. wikipedia.orgwikipedia.org This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org This foundational reaction provided the initial gateway to synthesizing a wide array of imidates, including picolinimidates. wikipedia.org

Over the years, the understanding and application of imidate chemistry have expanded significantly. A notable advancement is the Chapman rearrangement, a thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines, which demonstrated the intramolecular rearrangement capabilities of imidate structures. wikipedia.orgorganicreactions.org While not directly involving this compound, this and other rearrangements like the Mumm and Overman rearrangements, where imidates are formed as intermediates, have broadened the synthetic utility of this class of compounds. wikipedia.org The development of various synthetic routes, starting from materials like nitriles, isocyanides, and amides, has further facilitated the exploration of imidate chemistry. researchgate.net

Foundational Contributions to Organic Synthesis and Biochemical Tool Development

This compound has proven to be a valuable building block in organic synthesis and a versatile tool in biochemical investigations. Its electrophilic imidate group makes it susceptible to nucleophilic attack, a property that has been exploited in various chemical transformations. smolecule.com

In the realm of organic synthesis, this compound serves as a precursor for creating more complex molecules. For instance, it can be used in the synthesis of Pyridine-Oxazoline (PyOX) ligands, which are important in asymmetric catalysis. rsc.org The reaction of this compound with amino alcohols provides a direct route to these chiral ligands. rsc.orgorgsyn.org

From a biochemical perspective, this compound is recognized for its ability to modify proteins and enzymes. smolecule.com It can react with amino groups on proteins, leading to changes in their biological activity. smolecule.com A significant example is its ability to activate horse liver alcohol dehydrogenase. smolecule.com This property makes it a useful tool for studying enzyme kinetics and mechanisms. smolecule.com Furthermore, the derivatization of amino groups in peptides with reagents like ethyl picolinimidate has been shown to enhance signals in mass spectrometry, aiding in proteomic research. nih.gov The compound has also been investigated for its potential to generate mimetics of amino acid residues like lysine (B10760008). google.com

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
CAS Number 19547-38-7 chemscene.comscbt.com
Molecular Formula C₇H₈N₂O chemscene.com
Molecular Weight 136.15 g/mol smolecule.comchemscene.com
IUPAC Name methyl 2-pyridinecarboximidoate sigmaaldrich.com
Synonyms Methyl Iminopicolinate, Picolinimidic Acid Methyl Ester chemscene.comscbt.com
Physical Form Colorless to Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid sigmaaldrich.com
Boiling Point 111°C/23mmHg chemdad.com
Density 1.12 g/cm³ chemdad.com
Refractive Index 1.5290 to 1.5330 chemdad.com

Synthesis of this compound

Starting MaterialReagentsKey ConditionsProductReference
2-Cyanopyridine (B140075)Methanol (B129727)Acid or base catalysisThis compound smolecule.comwikipedia.orgwikipedia.org
Picolinic acidMethylamine-N-methylpicolinamide (intermediate) smolecule.comontosight.ai
N-methylpicolinamide-CyclizationThis compound smolecule.com
2-CyanopyridineMethanol, DBU (catalyst)-4-substituted picolinimidates ptchm.pl
2-cyanopyridineMn(II) salt, MethanolCoordination to metal ionMn₄L₆Cl₂ cluster (L= this compound) sciforum.netresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B7884536 Methyl picolinimidate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-imino-2H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4,6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYIJEKYLWQGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=N)C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Methyl Picolinimidate

Classical and Contemporary Synthetic Routes to Methyl Picolinimidate

The synthesis of this compound can be broadly categorized into several key methods, primarily involving the transformation of pyridine-based precursors. These routes are foundational in laboratory-scale preparations of the compound.

Synthesis via Methanolysis of 2-Cyanopyridine (B140075)

A prominent and widely utilized method for the synthesis of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. chemicalbook.comwikipedia.org In this specific synthesis, 2-cyanopyridine undergoes methanolysis in the presence of an acid catalyst to yield the corresponding imino ester salt, known as a Pinner salt. chemicalbook.comwikipedia.org

The reaction is typically carried out by treating 2-cyanopyridine with methanol (B129727) under anhydrous acidic conditions. smolecule.com The mechanism involves the protonation of the nitrile nitrogen, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. The resulting intermediate then undergoes rearrangement to form the stable this compound hydrochloride salt. Subsequent neutralization liberates the free this compound.

One documented procedure involves the use of cerium(IV) oxide as a catalyst in an autoclave reactor. In this process, 2-cyanopyridine and methanol are reacted in the presence of the catalyst and carbon dioxide at elevated temperature and pressure. chemicalbook.com

Table 1: Reaction Parameters for Methanolysis of 2-Cyanopyridine

ParameterValue
Precursor2-Cyanopyridine
ReagentMethanol
CatalystCerium(IV) oxide
Temperature119.84 °C
Pressure750.075 - 7500.75 Torr
Reaction Time24 hours

This method highlights a specific catalytic approach to the Pinner reaction for synthesizing this compound. chemicalbook.com

Approaches from Picolinic Acid and its Amide Derivatives

Picolinic acid can be converted into picolinamide through various amidation reactions. A common method involves the activation of picolinic acid, for instance, by converting it to its acid chloride using a reagent like thionyl chloride. nih.govresearchgate.netumsl.edu The resulting picolinoyl chloride is then reacted with an appropriate amine to form the corresponding picolinamide. nih.govresearchgate.net For example, reaction with N-methylaniline yields N-methyl-N-phenylpicolinamide. nih.govresearchgate.net

While the direct conversion of picolinamide to this compound is a potential route, it is the synthesis of picolinamide derivatives that is more extensively documented as a precursor step for more complex molecules. nih.govresearchgate.netgoogle.comnih.gov These picolinamides, especially those derived from chiral amines, are important intermediates in their own right. google.com

Advanced Synthetic Strategies for this compound Derivatives

Building upon the core structure of this compound, advanced synthetic strategies are employed to create a variety of derivatives with tailored properties. These methods often involve reactions at the imidate functionality or the pyridine (B92270) ring.

Condensation Reactions with Chiral Amines

The synthesis of chiral picolinamide derivatives, which can be considered precursors to chiral picolinimidates, is a significant area of research. These syntheses typically involve the coupling of picolinic acid with chiral amines. google.com The process often requires the activation of the picolinic acid, for example, by forming a mixed anhydride or an acid chloride, which then reacts with the chiral amine. google.com Such processes are crucial in the synthesis of optically active compounds, including certain fungicides. google.com The challenge in these syntheses often lies in maintaining the stereochemical integrity of the chiral centers during the reaction. google.com

Cyclization Reactions in Derivative Synthesis

The picolinimidate and related picolinamide structures can serve as scaffolds for the synthesis of various heterocyclic compounds through cyclization reactions. For instance, tungsten-dihydropyridine complexes can undergo [4 + 2] cyclocondensation reactions with various dienophiles to generate functionalized piperidines. nih.govfigshare.com While not starting directly from this compound, these reactions showcase the utility of the pyridine core in constructing more complex, fused ring systems. Another approach involves the intramolecular cyclization of appropriately substituted pyridine derivatives to form bicyclic or tricyclic structures.

Optimization of Synthetic Efficiency and Scalability

For any commercially viable chemical process, the optimization of synthetic efficiency and the ability to scale up production are critical. In the context of this compound synthesis, this involves improving reaction yields, reducing reaction times, and utilizing more environmentally benign and cost-effective reagents and catalysts.

Process intensification is a key strategy for improving the efficiency of chemical reactions like the Pinner reaction. asynt.com This can involve the use of continuous flow reactors, which offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purity compared to traditional batch processes. mdpi.com The development of more active and selective catalysts, such as the flower-like CeO2 used in the synthesis of dimethyl carbonate with 2-cyanopyridine as a dehydrating agent, provides a potential avenue for optimizing the synthesis of this compound. nih.gov The use of such catalysts can lead to higher conversion rates and selectivities under milder reaction conditions. nih.gov

Reactivity Profiles and Mechanistic Investigations of Methyl Picolinimidate

Fundamental Reactivity of the Imidate Functional Group

The reactivity of methyl picolinimidate is fundamentally centered around the imidate functional group, which is characterized by a carbon atom double-bonded to a nitrogen atom and single-bonded to an oxygen atom.

Electrophilic Character and Nucleophilic Attack

Carboximidates, including this compound, are recognized as effective electrophiles. wikipedia.org The carbon atom of the C=N double bond is electron-deficient and, therefore, susceptible to attack by nucleophiles. This electrophilicity is a key determinant of its chemical behavior, allowing it to participate in a variety of addition reactions. wikipedia.org The general susceptibility of the imidate carbon to nucleophilic attack forms the basis for many of its transformations.

Influence of Pyridine (B92270) Moiety on Reactivity

The presence of the pyridine ring introduces a layer of complexity to the reactivity of the imidate group. The nitrogen atom in the pyridine ring, with its high electronegativity, can deactivate the ring towards electrophilic substitution. researchgate.net Conversely, the pyridine nitrogen can also be protonated or coordinate to a Lewis acid, which would enhance the electrophilic character of the imidate carbon by withdrawing electron density. The pyridine moiety can also influence the steric environment around the reactive center, potentially modulating the rate and selectivity of nucleophilic attack. Modifications to the pyridine ring, such as substitution, can be used to tune the electronic properties and, consequently, the reactivity of the molecule. rsc.org

Elucidation of Reaction Mechanisms in Organic Transformations

This compound serves as a versatile intermediate in various organic transformations, with its reaction pathways being a subject of mechanistic investigation.

Amidation and Acylation Reactions

Imidates are well-established precursors for the synthesis of amidines and can be hydrolyzed to esters. wikipedia.org The reaction with amines to form amidines proceeds via a nucleophilic attack of the amine on the electrophilic imidate carbon, followed by the elimination of methanol (B129727). While specific mechanistic studies on the amidation of this compound are not extensively detailed in the provided search results, the general mechanism for imidate reactions with amines provides a foundational understanding. wikipedia.orgrroij.com

N-methyl amides are important structural motifs in organic chemistry. rsc.org Catalytic methods have been developed for the amidation of carboxylic acids, which can sometimes involve intermediates that share reactivity principles with imidates. nih.gov Similarly, acylation reactions involving imidate-like intermediates are known, often proceeding through nucleophilic attack on a transiently formed activated species. nih.gov

Transformations in Coordination Spheres

The pyridine nitrogen and the imino nitrogen of this compound provide potential coordination sites for metal ions. This ability to act as a ligand opens up a range of transformations within the coordination sphere of a metal. nih.gov When coordinated to a metal, the reactivity of the imidate group can be significantly altered. For instance, coordination can enhance the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack. youtube.com The geometry of the resulting metal complex can also dictate the stereochemical outcome of subsequent reactions. nih.gov

Studies on related pyridine-containing ligands have shown that the metal-ligand interactions can be finely tuned by modifying the pyridine ring, which in turn affects the catalytic activity of the metal center. rsc.org The transformation of this compound in the presence of metal ions can lead to the formation of novel coordination complexes with interesting structural and reactive properties. nih.gov

Intermolecular Interactions and Derivatization

The structure of this compound allows for various intermolecular interactions that influence its physical properties and reactivity. The nitrogen atoms can act as hydrogen bond acceptors, while the pyridine ring can participate in π-π stacking interactions. researchgate.net

Derivatization of this compound can be achieved through reactions at the imidate functional group or the pyridine ring. For example, nucleophilic substitution at the imidate carbon can lead to a wide range of functionalized amidine derivatives. wikipedia.org Derivatization strategies can be employed to modify the molecule's properties for specific applications, such as enhancing its solubility or tuning its electronic characteristics for use in materials science or as a ligand in catalysis. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
Boiling Point111 (at 23 mmHg)°C
LogP1.053
Topological Polar Surface Area45.97Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1

Covalent Modification of Amino Groups in Proteins and Enzymes

This compound is a notable reagent in the field of protein chemistry, primarily utilized for the specific covalent modification of primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains. This reactivity stems from the electrophilic nature of the imidate carbon, which is susceptible to nucleophilic attack by the unprotonated form of the amino group. The reaction results in the formation of a stable N-substituted amidine, a modification that notably preserves the positive charge of the original amino group at physiological pH.

The general mechanism for the reaction of this compound with a primary amine in a protein is initiated by the nucleophilic attack of the amine on the imidate carbon. This is followed by the elimination of a methanol molecule, leading to the formation of the stable amidine linkage. The reaction is highly pH-dependent, with optimal rates typically observed in the alkaline range (pH 8-10). This is because a higher pH increases the concentration of the deprotonated, nucleophilic form of the primary amino groups.

Research on analogous compounds, such as methyl 5-iodopyridine-2-carboximidate, has provided valuable insights into this class of reagents. Studies on its reaction with performic acid-oxidized insulin (B600854) demonstrated specific and extensive modification of the amino groups, resulting in the formation of N-monosubstituted amidines. The extent of this reaction can be conveniently monitored by difference spectroscopy. Furthermore, the modification of lysine residues with such reagents has been shown to inhibit cleavage by trypsin at the modified sites, a feature that can be exploited in protein sequencing and mapping studies.

The table below summarizes the key aspects of the covalent modification of protein amino groups by this compound and its analogs.

FeatureDescription
Reagent This compound
Target Functional Group Primary amino groups (e.g., ε-amino group of lysine, N-terminal α-amino group)
Reaction Product N-substituted amidine
Key Outcome Covalent modification with preservation of positive charge
Optimal pH Alkaline (typically pH 8-10)
Mechanism Nucleophilic attack by the amino group on the imidate carbon, followed by elimination of methanol.
Analytical Monitoring Can be monitored by techniques such as difference spectroscopy.
Impact on Proteolysis Modification of lysine residues inhibits tryptic cleavage at that site.

Biochemical Conjugation Reactions

The specific reactivity of this compound towards primary amines makes it a valuable tool for various biochemical conjugation applications. By incorporating reporter groups, affinity labels, or cross-linking moieties into the picolinimidate structure, researchers can covalently attach these functionalities to proteins in a targeted manner.

One of the primary applications of imidoesters like this compound is in the preparation of bioconjugates for studying protein structure, function, and interactions. For instance, bifunctional imidoesters, which possess two reactive imidate groups, can be used to cross-link proteins. This allows for the "freezing" of transient protein-protein interactions, enabling their identification and the mapping of interaction interfaces. The length of the spacer arm between the two reactive groups can be varied to probe for interacting residues at different distances.

Furthermore, this compound and its derivatives can be used to introduce specific labels onto proteins for detection and analysis. This can include the attachment of:

Fluorophores: For use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Biotin: For affinity purification of the modified protein and its interacting partners using streptavidin or avidin (B1170675) chromatography.

Heavy atoms: As demonstrated with methyl 5-iodopyridine-2-carboximidate, for use in X-ray crystallography to solve the phase problem and determine protein structures.

The ability of this compound to modify proteins while preserving their native charge is particularly advantageous in these applications, as it minimizes perturbations to the protein's structure and function that might otherwise be caused by altering the electrostatic landscape of

Coordination Chemistry and Ligand Development Utilizing Methyl Picolinimidate

Design Principles for Methyl Picolinimidate-Derived Ligands

This compound serves as a versatile building block in ligand design due to the presence of multiple coordination sites: the pyridyl nitrogen, the imine nitrogen, and the methoxy oxygen. The fundamental design principle for ligands derived from this compound revolves around exploiting the reactivity of the imidate group and the inherent chelating capability of the picolinyl moiety.

Key design strategies include:

Modification of the Imidate Group: The methyl imidate functionality can be readily transformed through reactions with various nucleophiles. For instance, reaction with amines or hydrazines can yield amidine or amidrazone derivatives, respectively. This allows for the systematic tuning of the ligand's electronic and steric properties.

Introduction of Additional Donor Groups: Functional groups can be incorporated into the pyridine (B92270) ring or appended to the imidate-derived portion of the molecule. This creates multidentate ligands capable of forming more stable and structurally diverse metal complexes.

Control of Ligand Flexibility: The choice of linking groups between the picolinimidate core and other coordinating moieties influences the flexibility of the resulting ligand. Rigid linkers can preorganize the donor atoms for specific metal ion geometries, while flexible linkers can accommodate a wider range of coordination preferences.

The pyridyl nitrogen and the imine nitrogen of the this compound core create a bidentate N,N-donor set, which is a common motif in coordination chemistry for forming stable five-membered chelate rings with metal ions. The strategic modification of this core structure allows for the development of ligands with tailored properties for applications in catalysis, materials science, and supramolecular chemistry.

Metal Complexation and Diverse Coordination Modes

N,N-Donor Ligand Systems

Ligands derived from this compound primarily function as N,N-donor systems. The pyridine nitrogen and the exocyclic imine nitrogen atoms are the principal sites for metal coordination. This bidentate coordination mode is highly effective in forming stable chelate complexes with a variety of transition metal ions. The stability of these complexes is enhanced by the formation of a five-membered ring upon chelation.

The electronic properties of the N,N-donor system can be modulated by substituents on the pyridine ring or by modifications at the imidate carbon. Electron-donating groups on the pyridine ring increase the basicity of the pyridyl nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the donor strength. The versatility of N-donor ligands allows for the formation of complexes with a wide range of coordination numbers and geometries.

Chelating and Bridging Geometries in Metal Complexes

This compound and its derivatives exhibit both chelating and bridging coordination modes, contributing to the formation of diverse and complex metal architectures.

Chelating Geometry: In its most common coordination mode, the ligand acts as a bidentate chelating agent, binding to a single metal center through the pyridyl and imine nitrogen atoms. This intramolecular chelation is a key factor in the thermodynamic stability of the resulting complexes.

Bridging Geometry: The imine nitrogen of the picolinimidate ligand possesses the ability to bridge two metal centers. This occurs when the ligand chelates one metal ion and the imine nitrogen's lone pair coordinates to an adjacent metal ion. This bridging capability is crucial for the formation of polynuclear and cluster complexes. In such arrangements, the ligand is often denoted as μ-L, where μ indicates a bridging ligand. This dual functionality allows for the construction of extended supramolecular structures.

Supramolecular Assembly and Advanced Cluster Chemistry

Formation and Structure of Manganese Clusters (e.g., Mn4L6Cl2)

The reaction of 2-cyanopyridine (B140075) with manganese(II) chloride in methanol (B129727) leads to the in situ formation of this compound (L) through the methanolysis of the nitrile group, which is activated by coordination to the Mn(II) ion. mdpi.comresearchgate.net This reaction culminates in the self-assembly of a tetranuclear manganese cluster with the formula Mn4L6Cl2. mdpi.comresearchgate.net

X-ray crystallographic studies have revealed a planar-diamond structure for the Mn4 core. researchgate.net The six monoanionic this compound ligands exhibit a combination of coordination modes. Each ligand chelates one manganese ion through its pyridyl and imine nitrogen atoms. mdpi.com Additionally, the imine nitrogen of each ligand bridges to an adjacent manganese center, facilitating the formation of the cluster. mdpi.com

The coordination environments of the manganese ions within the cluster are not identical. Some manganese atoms exhibit a trigonal bipyramidal geometry, while others are octahedral. mdpi.com For instance, an octahedrally coordinated Mn ion is bound to two chelating ligands and two monodentate ligands through their imine nitrogens. mdpi.com A trigonal bipyramidal Mn ion is chelated by one ligand and also bound to the imine nitrogens of two other ligands, with a chloride ion completing its coordination sphere. mdpi.com

Table 1: Selected Bond Lengths in the Mn4L6Cl2 Cluster

BondLength (Å)
Mn1-N(pyridyl)2.123(9) - 2.143(10)
Mn1-N(imine, chelating)2.048(8) - 2.051(8)
Mn1-N(imine, monodentate)2.120(7) - 2.141(8)
Mn2-N(pyridyl)2.081(11)
Mn2-N(imine, chelating)2.353(8)
Mn2-N(imine, monodentate)1.939(8) - 1.971(8)

Data sourced from MDPI. mdpi.com

Development of Ruthenium(II) and Copper(II) Complexes

While the formation of manganese clusters from in situ generated this compound is well-documented, the principles of using picolinimidate-type ligands extend to other metals like ruthenium(II) and copper(II).

Copper(II) Complexes: The reaction of 2-cyanopyridine with copper(II) salts in ethanol results in the in situ formation of ethyl picolinimidate, a close analogue of this compound. mdpi.com This leads to the formation of mononuclear copper(II) complexes, such as Cu(H2O)2(Etpic)22, where Etpic is ethyl picolinimidate. mdpi.com In this complex, the ethyl picolinimidate acts as a bidentate N,N-donor ligand, chelating the copper(II) ion. These complexes typically exhibit paramagnetic behavior consistent with isolated Cu(II) centers. mdpi.com

Ruthenium(II) Complexes: Ruthenium(II) complexes are widely studied for their photochemical and catalytic properties. Ligands derived from picolinamide and related structures are known to form stable octahedral complexes with ruthenium(II). While specific examples detailing the direct use of this compound with ruthenium are less common in the provided context, the general principles of coordination chemistry suggest its viability. Ruthenium(II) precursors, such as [Ru(arene)Cl2]2 or [Ru(polypyridyl)2Cl2], are common starting materials for synthesizing complexes with new N,N-donor ligands. The resulting complexes often have the general formula [Ru(N-N)2(L)]2+ or [Ru(arene)(L)Cl]+, where L is the this compound-derived ligand. The rich photophysical and electrochemical properties of ruthenium make these potential complexes interesting targets for further research.

Development of Chiral Ligands from this compound Precursors

This compound serves as a valuable precursor in the synthesis of advanced chiral ligands for asymmetric catalysis. Its reactivity allows for the construction of complex nitrogen-containing heterocyclic structures that can effectively coordinate with metal centers and create a chiral environment for stereoselective transformations. The development of these ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in pharmaceuticals and materials science. This section explores the utility of this compound and its derivatives in the creation of two significant classes of chiral N,N-ligands: Pyridineoxazoline (PyOx) and planar-chiral oxazole-pyridine ligands.

Synthesis of Pyridineoxazoline (PyOx) Ligands

Pyridineoxazoline (PyOx) ligands are a prominent class of C1-symmetric N,N-bidentate ligands that have been extensively employed in asymmetric catalysis. Their popularity stems from a modular structure that allows for steric and electronic properties to be fine-tuned, influencing the outcome of catalytic reactions. The general synthesis of PyOx ligands involves the condensation of a chiral β-amino alcohol with an activated pyridine-2-carboxylic acid derivative.

While direct, detailed protocols starting specifically from this compound are not extensively documented in recent literature, the common and established route proceeds from related pyridine precursors such as 2-cyanopyridine (picolinonitrile). This reaction, typically catalyzed by a Lewis acid like zinc chloride, involves the nucleophilic attack of the amino alcohol onto the nitrile, followed by cyclization to form the oxazoline ring. This compound represents an alternative activated form of the picolinoyl group, and its reaction with an amino alcohol would proceed through a similar condensation-cyclization pathway to yield the desired PyOx structure.

The significance of PyOx ligands is highlighted by their successful application in a wide array of metal-catalyzed asymmetric transformations. organic-chemistry.orgresearchgate.net An efficient and reliable flow-chemistry route has been developed for the synthesis of PyOx ligands, enabling their production on a scale of hundreds of milligrams per hour, which is of significant interest to synthetic chemists developing new catalytic processes. organic-chemistry.org

Design and Application of Planar-Chiral Oxazole-Pyridine N,N-Ligands

In contrast to the well-established centrally chiral PyOx ligands, the development of planar-chiral oxazole-pyridine N,N-ligands represents a more recent advancement in ligand design. nih.govrsc.org These ligands introduce chirality through a planar element, offering a distinct and powerful tool for stereocontrol in asymmetric catalysis. rsc.org A key strategy in this area has been the integration of a [2.2]paracyclophane backbone, which is prized for its rigid structure, high steric hindrance, and stable planar chirality. nih.govrsc.org

The synthesis of these sophisticated ligands, abbreviated as COXPY (chiral oxazole-pyridine), has been conveniently achieved through two primary approaches. One of these methods is a direct condensation reaction utilizing readily available this compound derivatives with a chiral aminophenol derived from (Rp)-4-hydroxy-5-amino[2.2]-paracyclophane. nih.govrsc.org This approach highlights the utility of this compound as a key building block for accessing these unique ligand scaffolds. The steric and electronic properties of the resulting COXPY ligands can be modulated by varying the substituents on the pyridine moiety. rsc.org

These novel planar-chiral ligands have demonstrated exceptional performance in palladium-catalyzed asymmetric reactions. nih.govrsc.org Specifically, they were applied to the acetoxylative cyclization of alkyne-tethered cyclohexadienones. This reaction provides access to chiral cis-hydrobenzofurans, which are structural motifs found in bioactive molecules with potent NF-κB inhibitory activity. nih.govrsc.org The application of these ligands resulted in high yields and excellent enantioselectivities for a broad range of substrates.

The table below summarizes the performance of various synthesized planar-chiral oxazole-pyridine ligands in the palladium-catalyzed asymmetric acetoxylative cyclization.

LigandR Group on PyridineYield (%)Enantiomeric Excess (ee %)
L1 H9595
L2 3-Me9696
L3 4-MeO9293
L4 5-Me9496
L5 6-Me9090
L6 3,5-Me₂9897
L7 4-CF₃9192
L8 4-Cl9394

The success of these [2.2]paracyclophane-based planar-chiral ligands underscores their potential as an efficient N,N-ligand scaffold for developing new asymmetric catalytic transformations. nih.govrsc.org

Catalytic Applications in Contemporary Organic Synthesis and Biochemical Research

Methyl Picolinimidate-Derived Ligands in Asymmetric Catalysis

The structural backbone of this compound is integral to the synthesis of pyridinooxazoline (PyOx) ligands. These N,N-bidentate ligands are renowned for their effectiveness in a variety of asymmetric catalytic transformations, where they form chiral complexes with transition metals to induce high levels of enantioselectivity.

Ligands derived from this compound play a pivotal role in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This reaction is a highly effective strategy for constructing C-C bonds and generating enantioenriched all-carbon quaternary stereocenters, which are significant structural motifs in many natural products and pharmaceuticals. nih.govresearchgate.net

A prominent example of such a ligand is (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. nih.govdicp.ac.cn One of the initial synthetic routes to (S)-t-BuPyOx involves the methanolysis of 2-cyanopyridine (B140075) to yield a methoxyimidate intermediate, which is structurally related to this compound, followed by an acid-catalyzed cyclization. nih.govdicp.ac.cnchemrxiv.org The resulting (S)-t-BuPyOx ligand, when complexed with a palladium(II) salt, forms a robust catalyst that is remarkably tolerant of air and water. nih.gov This catalytic system efficiently promotes the conjugate addition of various arylboronic acids to cyclic enones, delivering products with high yields and excellent enantioselectivities. nih.govresearchgate.net

Table 1: Representative Ligand in Palladium-Catalyzed Asymmetric Conjugate Addition

Ligand Name Abbreviation Synthetic Precursor Application

While chiral pyridine-oxazoline (PyOx) type ligands are well-established in asymmetric catalysis, the closely related oxazole-pyridine ligands have also demonstrated significant potential. dicp.ac.cnacs.org These ligands have been successfully applied in the enantioselective palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cnacs.org This process yields biologically active chiral cis-hydrobenzofurans. dicp.ac.cn The performance of these ligands highlights the importance of the pyridine-based N,N-ligand scaffold in tuning the stereoselectivity of palladium catalysts. dicp.ac.cnacs.org The electrophilicity of the palladium(II) catalyst, modulated by the ligand, is crucial for activating the alkyne and facilitating the key trans-acetoxypalladation step that governs the reaction's outcome. dicp.ac.cn

Role in Other Homogeneous and Heterogeneous Catalytic Systems

The utility of this compound extends beyond its role as a ligand precursor for a specific set of reactions, with its structural elements being relevant to broader catalytic applications.

The cyanosilylation of aldehydes using reagents like trimethylsilyl cyanide is a fundamental method for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. This reaction is typically promoted by a Lewis acid or base catalyst. While various catalytic systems, including coordination polymers, have been developed for this transformation, the specific application of this compound or its direct PyOx-type derivatives as the primary catalyst or ligand in cyanosilylation reactions is not extensively documented in the reviewed scientific literature.

Enzyme Activation and Modulation as a Biochemical Research Probe

This compound has proven to be a valuable tool in biochemical research for the chemical modification and modulation of enzyme activity. Its ability to react with specific amino acid residues allows for the investigation of their roles in catalysis and binding.

This compound is a potent activator of horse liver alcohol dehydrogenase (HLADH). dicp.ac.cnacs.org Treatment of HLADH with this compound at pH 8 results in a significant increase in the enzyme's catalytic activity, with reports showing up to a 19-fold enhancement. dicp.ac.cnacs.org This activation is the result of the chemical modification of lysine (B10760008) residues on the enzyme. acs.org The imidate group of this compound reacts with the primary amino groups of lysine side chains, converting them into bulky, positively charged picolinamidinium groups. dicp.ac.cnacs.org

Table 2: Impact of this compound Modification on Kinetic Parameters of Horse Liver Alcohol Dehydrogenase

Parameter Native Enzyme Picolinimidylated Enzyme Factor of Change
Michaelis Constant (K_m) for NAD+ Lower 12- to 53-fold Higher
Michaelis Constant (K_m) for NADH Lower 12- to 53-fold Higher
Turnover Number (Forward Reaction) Lower 30-fold Higher
Turnover Number (Reverse Reaction) Lower 12-fold Higher

| Rate-Limiting Step | Enzyme-coenzyme complex dissociation | Not rate-limiting | Changed |

Strategic Use in Studies of Protein Interactions and Functional Dynamics

This compound has emerged as a valuable tool in the field of structural proteomics for the elucidation of protein-protein interactions and the investigation of their functional dynamics. Its utility stems from its ability to act as a chemical cross-linking agent, covalently connecting interacting amino acid residues within a protein or between different protein subunits. This "freezes" transient interactions, allowing for their identification and characterization using techniques such as mass spectrometry.

The primary advantage of using this compound and other imidoesters in these studies is their specificity for primary amine groups, predominantly found in the side chains of lysine residues and at the N-terminus of polypeptide chains. This targeted reactivity allows for predictable and interpretable cross-linking patterns. The resulting data provides spatial constraints that are instrumental in building low-resolution models of protein complexes and in understanding the conformational changes that proteins undergo during their functional cycles.

Elucidating Protein Quaternary Structure

Chemical cross-linking with this compound, coupled with mass spectrometry (XL-MS), provides crucial information about the three-dimensional arrangement of subunits in a protein complex. By identifying which lysine residues are in close proximity, researchers can deduce the interfaces between interacting proteins.

A notable example of this application is in the study of multi-protein complexes where high-resolution structural data from techniques like X-ray crystallography or cryo-electron microscopy is not available. The distance constraints obtained from this compound cross-linking can be used to dock known high-resolution structures of individual subunits into a model of the entire complex.

Protein Complex Cross-linked Subunits Identified Interacting Residues (Example) Derived Structural Insight
Hemoglobinα-chain and β-chainα-Lys(X) - β-Lys(Y)Mapping of the dimer-dimer interface and conformational changes upon oxygenation.
Ribonuclease SS-peptide and S-proteinS-peptide-Lys(A) - S-protein-Lys(B)Delineation of the binding interface crucial for enzymatic activity.

This table is illustrative and based on the general application of imidoester cross-linkers in studying protein complexes. Specific residue data for this compound cross-linking would be dependent on the specific research study.

Probing Conformational Changes and Functional Dynamics

Proteins are not static entities; their functions are intrinsically linked to their dynamic movements and conformational changes. This compound can be employed in a time-resolved manner to capture snapshots of these dynamic states. By initiating a biological process and then adding the cross-linker at different time points, it is possible to map the changes in protein interactions and conformations over time.

For instance, in the study of enzyme kinetics, this compound can be used to investigate the conformational changes that occur upon substrate binding or product release. By comparing the cross-linking patterns in the presence and absence of a ligand, researchers can identify regions of the protein that undergo significant movement.

Enzyme Condition Observed Change in Cross-linking Pattern Inferred Dynamic Change
AldolaseSubstrate-bound vs. UnboundIncreased cross-linking between specific domainsSubstrate-induced domain closure essential for catalysis.
CalmodulinCa2+-bound vs. Apo formAltered inter-domain cross-linksCa2+-induced conformational change exposing target-binding sites.

This table represents the type of data that can be obtained from such studies using imidoester cross-linkers. The specific outcomes would vary based on the protein system and experimental conditions.

The data generated from these cross-linking studies, particularly when integrated with computational modeling, provides a powerful approach to understanding the intricate relationship between a protein's structure, its dynamic behavior, and its biological function.

Computational and Theoretical Investigations of Methyl Picolinimidate Systems

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (such as electron density) of many-body systems, providing insights into molecular properties and reactivity. DFT calculations can determine various electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The investigation of these properties for methyl picolinimidate is essential for predicting its behavior in different chemical environments.

While detailed DFT analyses on the electronic structure of isolated this compound are not extensively documented, basic computational predictions for its properties are available. These predicted values offer a preliminary understanding of the molecule's characteristics.

PropertyPredicted Value
Topological Polar Surface Area (TPSA)45.97 Ų
Octanol/Water Partition Coefficient (LogP)1.05337
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1

Data sourced from computational chemistry predictions.

In more complex systems, DFT calculations have been employed to support experimental findings. For instance, in a study of a biomimetic manganese cluster (Mn₄L₂Cl₂, where L = this compound) designed to model the oxygen-evolving complex in photosynthesis, DFT calculations were used to support the proposed mechanism of water photolysis. This application, while focused on the entire complex, implicitly relies on the electronic behavior of the this compound ligand in coordinating with the metal centers. Similarly, DFT has been utilized to study the reaction mechanism of palladium-catalyzed asymmetric cyclization, where this compound derivatives serve as reactants in the synthesis of specialized ligands.

Molecular Modeling and Dynamics Simulations of Ligand-Metal and Ligand-Biomolecule Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational methods for studying the physical movements of atoms and molecules over time. These techniques provide detailed insights into the interactions between a ligand like this compound and its binding partners, such as metal ions or biological macromolecules.

Ligand-Metal Interactions:

The coordination of this compound to metal ions has been structurally characterized through X-ray diffraction, providing a static picture of the ligand-metal interaction. In a notable example, this compound acts as a chelating ligand in a planar-diamond Mn₄N₆ cluster. The ligand is formed in situ from the methanolysis of 2-cyanopyridine (B140075), a reaction facilitated by coordination to the Mn(II) ion. The coordination geometry reveals that each manganese atom is bound by multiple this compound ligands, which act as both chelating and bridging units. The distorted octahedral and trigonal bipyramidal geometries of the manganese centers are defined by specific bond lengths and angles with the nitrogen atoms of the ligand.

Selected Bond Lengths (Å) in a Mn₄(this compound)₆Cl₂ Complex
BondLength (Å)
Mn1–N1 (pyridyl)2.123(9)
Mn1–N21 (pyridyl)2.143(10)
Mn1–N8 (imine)2.051(8)
Mn1–N28 (imine)2.048
Mn2–N11 (pyridyl)2.081(11)
Mn2–N18 (imine)2.353(8)
Mn2–N28 (imine)1.939(8)
Mn2–N8 (imine)1.971(8)

Data from X-ray diffraction studies of the Mn₄L₂Cl₂ cluster where L is this compound.

Ligand-Biomolecule Interactions:

This compound has been used as a chemical modification agent to probe the structure and function of enzymes. In studies of horse liver alcohol dehydrogenase, the amidination of lysine (B10760008) amino groups with this compound resulted in a surprising 20-fold increase in catalytic activity. This enhancement was attributed to weaker binding and faster release of coenzymes, which shifted the rate-limiting step of the reaction to hydride transfer. Although these studies provide profound insights into the functional consequences of the ligand-biomolecule interaction, specific molecular dynamics simulations detailing the conformational changes and binding energies at the atomic level were not the primary focus of the cited research. However, the results strongly suggest that modification introduces significant changes to the enzyme's dynamics and its interactions with coenzymes.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the step-by-step pathway of a chemical reaction, including the high-energy transition states, is a central goal of computational chemistry. DFT calculations are particularly adept at mapping potential energy surfaces, identifying intermediates, and determining the activation energies of transition states, thereby elucidating reaction mechanisms.

The formation of this compound itself within a coordination sphere is an example of a metal-activated reaction. The reaction of 2-cyanopyridine with Mn(II) in methanol (B129727) leads to the formation of a manganese cluster where the this compound ligand has been formed. This occurs because the coordination of the 2-cyanopyridine to the manganese ion activates the C≡N triple bond, making it more susceptible to nucleophilic attack by methanol.

Furthermore, computational studies have been applied to reactions involving derivatives of this compound. In a study on palladium-catalyzed asymmetric acetoxylative cyclization, DFT calculations were performed to understand the reaction mechanism and the origin of enantioselectivity. This study used this compound derivatives to synthesize chiral ligands. The computational analysis identified key steps, including coordination of the reactant, acetoxypalladation via a transition state (TS1), and stereoselective insertion leading to the final product through diastereomeric transition states (TS2-RR and TS2-SS). The calculated energy barrier for the initial acetoxypalladation was 9.9 kcal/mol, and the energy difference between the two diastereomeric transition states was found to be 1.2 kcal/mol, explaining the observed stereoselectivity.

In the context of the biomimetic manganese complex containing this compound, DFT calculations were also used to support the proposed mechanism for water photolysis, highlighting the role of computational chemistry in understanding complex catalytic cycles.

Advanced Characterization Methodologies in Methyl Picolinimidate Research

X-ray Crystallography for Precise Structural Elucidation of Complexes

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled detail about bond lengths, bond angles, and coordination geometries of methyl picolinimidate complexes. The ability of X-ray crystallography to provide accurate information on the molecular details of interactions between ligands and metal centers is crucial for understanding their chemical behavior. nih.gov

In the context of this compound research, single-crystal X-ray diffraction would be employed to analyze crystals of its metal complexes. This technique has been successfully used to determine the crystal structures of related metal complexes with substituted picolinic acids and their derivatives. researchgate.net For instance, studies on nickel(II) and cobalt(II) complexes with ligands structurally similar to this compound have revealed distorted octahedral geometries around the metal centers. nih.gov The structural data obtained, such as the bite angles of the ligands, provide valuable information on the steric and electronic effects influencing the coordination environment. nih.gov

Key Crystallographic Parameters for Metal Complexes
ParameterDescriptionSignificance for this compound Complexes
Crystal System The basic repeating unit of the crystal lattice (e.g., monoclinic, triclinic).Provides fundamental information about the symmetry of the complex in the solid state.
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.Dictates the packing of the complexes within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the repeating unit of the crystal.Defines the size and shape of the basic building block of the crystal.
Metal-Ligand Bond Lengths The distances between the metal center and the coordinating atoms of the this compound ligand.Indicates the strength of the coordination bonds.
Coordination Number and Geometry The number of ligands attached to the central metal ion and their spatial arrangement (e.g., octahedral, square planar).Defines the primary coordination sphere of the metal ion.

**7.2. Spectroscopic Techniques for Structural and Electronic Insights

Infrared (IR) and Resonance Raman (RR) spectroscopy are powerful vibrational techniques used to probe the structural and electronic properties of molecules. uark.edu IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The selection rule for IR spectroscopy dictates that a vibration must result in a change in the dipole moment of the molecule to be IR active. nih.gov In the context of this compound complexes, IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-O bonds.

Resonance Raman spectroscopy is a complementary technique where the intensity of Raman scattering is greatly enhanced when the wavelength of the incident laser light is close to an electronic absorption band of the molecule. uark.edu This selective enhancement allows for the detailed study of specific chromophoric parts of a molecule, such as the metal-ligand charge transfer (MLCT) bands in transition metal complexes. uark.edu By tuning the laser excitation wavelength to match these electronic transitions, RR spectroscopy can provide detailed information about the vibrational modes associated with the chromophore, offering insights into the electronic structure and bonding within the complex. uark.edunih.gov

Vibrational Frequencies of Interest in this compound Complexes
Vibrational ModeTypical Frequency Range (cm⁻¹)Information Gained from Shifts upon Coordination
ν(C=N) 1640-1690A shift to lower frequency often indicates coordination of the imine nitrogen to the metal center.
ν(C-O) 1200-1300Changes in this stretching frequency can provide evidence for the involvement of the methoxy group in coordination or changes in the electronic environment.
ν(M-N) 400-600The appearance of new bands in this region directly confirms the formation of a metal-nitrogen bond.
Pyridine (B92270) ring vibrations 1400-1600Shifts in these modes can indicate changes in the electron density of the pyridine ring upon coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For this compound and its diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the elucidation of the molecular structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyridine ring and the methyl group. Upon coordination to a metal, changes in the chemical shifts of these protons can provide evidence for ligand binding and information about the coordination site. For instance, a downfield shift of the pyridine proton signals is often indicative of coordination to a metal center.

For paramagnetic complexes of this compound, NMR spectroscopy can still provide valuable information, although the signals are often broadened and significantly shifted due to the influence of the unpaired electrons of the metal ion. vu.lt These paramagnetic shifts can be used to probe the electronic structure and magnetic properties of the complexes. vu.lt

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Pyridine Ring) 7.0 - 8.5Multiplets
¹H (Methyl Group) ~3.9Singlet
¹³C (Pyridine Ring) 120 - 150-
¹³C (Imino Carbon) ~160-
¹³C (Methyl Carbon) ~55-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metal-ligand complexes in solution. researchgate.netmdpi.com It allows for the transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z). uliege.be This information can be used to confirm the molecular weight of the complex and to determine its stoichiometry (metal-to-ligand ratio). researchgate.netthermofisher.com

Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated complex ions to induce fragmentation. thermofisher.comnih.govnih.gov The analysis of the resulting fragment ions provides valuable structural information, such as the connectivity of the ligands to the metal center and the identification of the ligand itself. thermofisher.comnih.govnih.gov For instance, the loss of a neutral ligand molecule or the fragmentation of the ligand can be observed, providing insights into the stability of the complex and the nature of the metal-ligand bonding. thermofisher.com

Information Obtainable from ESI-MS of this compound Complexes
ESI-MS DataInterpretation
m/z of the molecular ion Confirms the molecular weight and allows for the determination of the charge state of the complex.
Isotopic pattern The characteristic isotopic distribution of the metal ion can be used to confirm its presence in the complex. thermofisher.com
Stoichiometry The mass of the complex ion reveals the number of metal ions and ligands present in the complex. thermofisher.com
Fragmentation pattern (MS/MS) Provides information about the structure of the complex, including the coordination sites and the relative stability of the metal-ligand bonds. thermofisher.comnih.gov

UV-Vis-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. psu.edu This technique is used to study the electronic transitions within a molecule, providing information about its electronic structure. nih.gov For transition metal complexes of this compound, the UV-Vis-NIR spectrum is typically characterized by two main types of electronic transitions:

d-d transitions: These involve the excitation of an electron from one d-orbital to another on the metal center. These transitions are often weak and occur in the visible or near-infrared region. nih.gov

Charge-transfer (CT) transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or from a metal-based orbital to a ligand-based orbital (MLCT). CT bands are typically much more intense than d-d bands and are often found in the UV or visible region. nih.gov

The positions and intensities of these absorption bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination environment provided by the this compound ligand.

Fluorimetry, or fluorescence spectroscopy, measures the emission of light from a molecule after it has absorbed light. While not all this compound complexes will be fluorescent, for those that are, fluorimetry can provide information about their excited state properties. The excitation and emission spectra, quantum yield, and lifetime of the fluorescence can be used to study the electronic structure of the complex and its interactions with its environment.

Typical Electronic Transitions in Transition Metal Complexes
Transition TypeDescriptionWavelength Region
d-d Electron promotion between d-orbitals of the metal center.Visible/Near-IR
LMCT (Ligand-to-Metal Charge Transfer) Electron transfer from a ligand orbital to a metal d-orbital.UV/Visible
MLCT (Metal-to-Ligand Charge Transfer) Electron transfer from a metal d-orbital to a ligand π* orbital.UV/Visible
Intra-ligand (π → π)*Electron promotion within the orbitals of the this compound ligand.UV

Electrochemical and Spectroelectrochemical Analysis of Redox Properties

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of this compound complexes. wustl.edu CV involves applying a linearly varying potential to a solution of the complex and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the complex, the stability of the different oxidation states, and the reversibility of the redox processes.

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis-NIR) with electrochemistry. This allows for the in-situ characterization of the electronic properties of the complex as its oxidation state is changed electrochemically. By recording the absorption spectrum of the complex at different applied potentials, it is possible to identify the electronic transitions associated with each oxidation state and to study the changes in electronic structure that occur upon electron transfer.

Electrochemical Parameters for Redox Analysis
ParameterSymbolInformation Provided
Anodic Peak Potential EpaThe potential at which oxidation occurs.
Cathodic Peak Potential EpcThe potential at which reduction occurs.
Formal Redox Potential E°'The thermodynamic potential of the redox couple, often estimated as (Epa + Epc)/2.
Peak Separation ΔEp =Epa - Epc
Peak Current Ratio ipa/ipcA ratio of 1 indicates a reversible process where the product of the redox reaction is stable.

Future Directions and Emerging Research Avenues for Methyl Picolinimidate

Novel Synthetic Transformations and Reaction Discovery

The reactivity of the imidate functional group, coupled with the electronic properties of the pyridine (B92270) ring, makes methyl picolinimidate a compelling substrate for the discovery of novel synthetic transformations. Future research is anticipated to move beyond its current use as a simple building block and explore more intricate reaction pathways.

One promising area lies in its use as a precursor for the synthesis of complex heterocyclic scaffolds. The nitrogen and carbon atoms of the imidate functionality can potentially participate in various cycloaddition and cyclization reactions. For instance, exploring its reactivity with dienophiles in [4+2] cycloadditions or with 1,3-dipoles in [3+2] cycloadditions could lead to the efficient construction of novel nitrogen-containing polycyclic systems. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Furthermore, the development of novel C-H functionalization reactions on the pyridine ring of this compound, directed by the imidate group, could provide a powerful tool for creating a diverse library of substituted pyridine derivatives. Such methodologies would offer a more atom-economical and efficient alternative to traditional cross-coupling strategies. The imidate moiety could act as a directing group, facilitating regioselective C-H activation at specific positions on the pyridine ring, a strategy that is of great interest in modern synthetic chemistry.

Future research could also focus on leveraging the unique reactivity of the imidate itself. For example, the development of novel rearrangement reactions or fragmentations of the imidate core could provide access to unique functional group transformations that are not achievable with other starting materials.

Table 1: Potential Novel Synthetic Transformations of this compound

Transformation TypePotential ReactantsPotential ProductsSignificance
Cycloaddition ReactionsDienes, 1,3-dipolesFused heterocyclic systemsAccess to novel chemical space for drug discovery
Directed C-H FunctionalizationTransition metal catalystsSubstituted pyridine derivativesAtom-economical synthesis of functionalized pyridines
Imidate RearrangementsHeat, light, or catalystsNovel functional groupsDevelopment of new synthetic methodologies

Exploration of Undiscovered Catalytic Capabilities

The presence of a pyridine nitrogen and an imino nitrogen gives this compound the potential to act as a bidentate ligand for a variety of metal centers. Its ability to form stable complexes with metal ions has been noted in the context of the methanolysis of 2-cyanopyridine (B140075). This chelating ability is a key feature that suggests its potential for applications in catalysis.

A significant future research direction will be the systematic exploration of this compound and its derivatives as ligands in transition metal catalysis. By modifying the substituents on the pyridine ring or the methyl group of the imidate, a wide range of electronic and steric properties can be tuned. This tunability is crucial for optimizing the performance of a catalyst for a specific reaction.

There is considerable scope for investigating the catalytic activity of this compound-metal complexes in various organic transformations. These could include:

Cross-coupling reactions: Developing novel catalysts for Suzuki, Heck, and Sonogashira reactions with improved efficiency and substrate scope.

Oxidation and reduction reactions: Exploring the potential of these complexes to catalyze selective oxidation of alcohols or reduction of unsaturated bonds.

Asymmetric catalysis: The synthesis of chiral derivatives of this compound could lead to the development of new catalysts for enantioselective transformations, a critical area in the synthesis of pharmaceuticals.

The immobilization of this compound-based catalysts on solid supports is another promising avenue. This would facilitate catalyst recovery and reuse, making the catalytic process more sustainable and cost-effective.

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

Catalytic ApplicationMetal CenterPotential Advantages
Suzuki Cross-CouplingPalladium, NickelHigh efficiency, broad substrate scope
Asymmetric HydrogenationRhodium, RutheniumHigh enantioselectivity
Alkene EpoxidationManganese, IronUse of environmentally benign oxidants

Interdisciplinary Applications in Chemical Biology and Materials Science

The intersection of chemistry with biology and materials science offers exciting opportunities for the application of this compound. Its known biological activity, such as its effect on ion transport and enzyme modulation, provides a foundation for further exploration in chemical biology.

In the realm of chemical biology , this compound could be utilized as a scaffold for the design and synthesis of novel chemical probes to study biological processes. For example, by attaching fluorescent tags or affinity labels, it could be used to identify and characterize new protein targets. Its ability

Q & A

Q. Example Table: Comparative NMR Data

StudySolventδ (ppm) for Key ProtonsNotes
ACDCl₃8.52 (d), 7.89 (m)Uncalibrated internal standard
BDMSO-d68.61 (d), 7.95 (m)Referenced to TMS

What spectroscopic and chromatographic techniques are essential for characterizing this compound, and what are common pitfalls in interpretation?

Basic Research Question
Essential techniques include:

  • NMR (¹H, ¹³C, DEPT) for structural elucidation.
  • IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • HPLC/GC-MS for purity assessment.

Common Pitfalls:

  • Overlooking solvent peaks in NMR.
  • Misassigning IR bands due to moisture contamination.
  • Failing to use internal standards in quantitative GC-MS .

What strategies are recommended for designing stability studies to assess this compound’s degradation under varying pH and temperature conditions?

Advanced Research Question
Adopt accelerated stability testing protocols:

  • Experimental Design: Use a matrix of pH (3–10) and temperature (25–60°C). Monitor degradation via UV-Vis or LC-MS.
  • Kinetic Analysis: Apply the Arrhenius equation to predict shelf life at standard conditions.
  • Data Reporting: Include degradation products’ identities and pathways in supplementary materials .

How can the PICOT framework be adapted to formulate a research question investigating the catalytic efficiency of this compound compared to other imidate esters?

Q. PICOT Application

  • Population (P): Organic synthesis reactions requiring imidate esters.
  • Intervention (I): Use of this compound as a catalyst.
  • Comparison (C): Ethyl or benzyl picolinimidate.
  • Outcome (O): Reaction yield, enantioselectivity, or turnover frequency.
  • Time (T): Reaction duration (e.g., 1–24 hours).

Example Question: "In organic Suzuki-Miyaura coupling (P), how does this compound (I) compare to ethyl picolinimidate (C) in improving yield (O) over 12 hours (T)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.